molecular formula C20H24N2O3 B6862443 [(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone

[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone

Cat. No.: B6862443
M. Wt: 340.4 g/mol
InChI Key: MSELNYAENPMZFS-DLBZAZTESA-N
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Description

[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone is a complex organic compound with potential applications in various scientific fields This compound features a pyrrolidine ring substituted with methoxy and methoxymethyl groups, and a pyridine ring substituted with a methyl and phenyl group

Properties

IUPAC Name

[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-18(9-10-19(21-14)15-7-5-4-6-8-15)20(23)22-12-17(25-3)11-16(22)13-24-2/h4-10,16-17H,11-13H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSELNYAENPMZFS-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(CC3COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N3C[C@@H](C[C@H]3COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include methanol, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride in aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Introduction of various functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone: shares structural similarities with other pyrrolidine and pyridine derivatives.

    This compound: can be compared to compounds like this compound.

Uniqueness

The unique combination of functional groups and stereochemistry in this compound distinguishes it from other similar compounds. Its specific arrangement of atoms may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

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